3-Fluoro-4-phenoxyaniline
Description
3-Fluoro-4-phenoxyaniline is a fluorinated aromatic amine with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . Its structure features a fluorine atom at the 3-position and a phenoxy group at the 4-position of the aniline ring, as represented by the SMILES notation C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F . The compound has a CAS registry number of 39177-22-5 and is commercially available with a purity of 98% .
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUZQKSUMLAOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties and Hazards :
- Hazards : Toxic (H301+H311), skin/eye irritant (H315, H319), and harmful if inhaled (H332, H335) .
- Applications: Fluorinated aromatic amines like this compound are commonly used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. For example, structurally similar compounds (e.g., 4-amino-3-fluorophenol) are precursors to anticancer drugs like regorafenib .
The structural analogs of 3-Fluoro-4-phenoxyaniline differ primarily in the substituents on the aniline ring, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Implications :
Substituent Effects on Reactivity: Phenoxy vs. Methoxy Groups: The phenoxy group (-OPh) in this compound is bulkier and more electron-rich compared to the methoxy group (-OCH₃) in 3-Fluoro-4-methoxyaniline. This difference may influence solubility and reactivity in nucleophilic substitution reactions . Nitro Group: The nitro (-NO₂) group in 3-Fluoro-4-nitroaniline is strongly electron-withdrawing, enhancing the compound’s acidity and making it more reactive in reduction or coupling reactions .
Synthetic Routes: 4-Amino-3-fluorophenol is synthesized via sulfonation and alkali fusion of protected o-fluoroaniline , whereas this compound likely involves Ullmann coupling or nucleophilic aromatic substitution to introduce the phenoxy group.
Applications: Fluorophenoxy derivatives (e.g., 3-Fluoro-4-(4-fluorophenoxy)aniline) are explored in kinase inhibitor development due to their structural similarity to drug scaffolds . Methyl-substituted analogs (e.g., 3-Fluoro-4-methylaniline) are simpler building blocks for fluorinated dyes or polymers .
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